3-(4-fluorophenyl)-3-oxopropanal O-methyloxime
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Overview
Description
3-(4-fluorophenyl)-3-oxopropanal O-methyloxime is a chemical compound characterized by the presence of a fluorophenyl group, an oxopropanal moiety, and an O-methyloxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-3-oxopropanal O-methyloxime typically involves the following steps:
Formation of 4-fluorophenyl-3-oxopropanal: This can be achieved through the reaction of 4-fluorobenzaldehyde with an appropriate reagent such as malonic acid in the presence of a base.
Oximation: The resulting 4-fluorophenyl-3-oxopropanal is then reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.
Methylation: The final step involves the methylation of the oxime group using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-3-oxopropanal O-methyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 3-(4-fluorophenyl)-3-aminopropanal.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-3-oxopropanal O-methyloxime has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-3-oxopropanal O-methyloxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-oxopropanal O-methyloxime
- 3-(4-bromophenyl)-3-oxopropanal O-methyloxime
- 3-(4-methylphenyl)-3-oxopropanal O-methyloxime
Uniqueness
3-(4-fluorophenyl)-3-oxopropanal O-methyloxime is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding interactions, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
(3E)-1-(4-fluorophenyl)-3-methoxyiminopropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-14-12-7-6-10(13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVLWAIDCQYCMN-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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